molecular formula C11H7Cl2NS B296062 4-Chlorophenyl 5-chloropyridin-2-yl sulfide

4-Chlorophenyl 5-chloropyridin-2-yl sulfide

Cat. No. B296062
M. Wt: 256.1 g/mol
InChI Key: BQDHPVLMBJLKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 5-chloropyridin-2-yl sulfide, also known as CPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSS is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical and agrochemical industries. The synthesis of CPSS involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride.

Scientific Research Applications

4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is in the development of new drugs. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also induces apoptosis, which is a form of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is its potent anti-tumor activity. It inhibits the growth of various cancer cell lines at low concentrations. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in lab experiments. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has not been extensively studied in vivo, and its toxicity profile is not well established.

Future Directions

There are several future directions for research on 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. One potential direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in cancer cell growth and proliferation. Another potential direction is to study the toxicity profile of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in vivo. This could help to determine the safety and efficacy of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide as a potential drug candidate. Finally, there is a need for more research on the potential applications of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in other fields, such as the development of new materials or the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at a low temperature. The resulting product is purified by column chromatography to obtain pure 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. The yield of the reaction is typically around 60-70%.

properties

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)sulfanylpyridine

InChI

InChI=1S/C11H7Cl2NS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H

InChI Key

BQDHPVLMBJLKFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

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